molecular formula C17H23NO5 B8519751 N-(cyclohexylmethoxycarbonyl)-tyrosine CAS No. 60142-59-8

N-(cyclohexylmethoxycarbonyl)-tyrosine

Cat. No.: B8519751
CAS No.: 60142-59-8
M. Wt: 321.4 g/mol
InChI Key: SKPTYHMTGBQULF-HNNXBMFYSA-N
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Description

N-(cyclohexylmethoxycarbonyl)-tyrosine is a synthetic tyrosine derivative where the amino group is protected by a cyclohexylmethoxycarbonyl moiety. Its molecular formula is C₁₇H₂₅NO₅ (molecular weight: 323.38 g/mol), and it exhibits a melting point of 121–126°C . This compound is primarily utilized in pharmaceutical research, particularly in synthesizing tyrosinol derivatives with anti-ulcerous effects. For instance, reduction of this compound using lithium aluminium hydride yields tyrosinol derivatives, which demonstrated efficacy in preclinical models . The cyclohexylmethoxycarbonyl group enhances steric protection and alters solubility, making it suitable for targeted drug synthesis.

Properties

CAS No.

60142-59-8

Molecular Formula

C17H23NO5

Molecular Weight

321.4 g/mol

IUPAC Name

(2S)-2-(cyclohexylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C17H23NO5/c19-14-8-6-12(7-9-14)10-15(16(20)21)18-17(22)23-11-13-4-2-1-3-5-13/h6-9,13,15,19H,1-5,10-11H2,(H,18,22)(H,20,21)/t15-/m0/s1

InChI Key

SKPTYHMTGBQULF-HNNXBMFYSA-N

Isomeric SMILES

C1CCC(CC1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O

Canonical SMILES

C1CCC(CC1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Tyrosine Derivatives

Structural and Functional Comparisons

The table below highlights key structural and functional differences between N-(cyclohexylmethoxycarbonyl)-tyrosine and analogous compounds:

Compound Protecting Group Molecular Formula Molecular Weight (g/mol) Key Properties Applications
This compound Cyclohexylmethoxycarbonyl C₁₇H₂₅NO₅ 323.38 Hydrophobic, stable under basic conditions; mp 121–126°C Anti-ulcer drug intermediates
N-Boc-L-tyrosine tert-butoxycarbonyl (Boc) C₁₄H₁₉NO₅ 281.30 Acid-labile; mp ~170°C Peptide synthesis
N-Fmoc-2-methyl-L-tyrosine 9-fluorenylmethoxycarbonyl (Fmoc) C₂₅H₂₃NO₅ 417.45 Base-labile; UV-active Solid-phase peptide synthesis
N-Acetyl-L-tyrosine Acetyl C₁₁H₁₃NO₄ 223.23 Improved water solubility; mp 152–154°C Dietary supplements, cognitive support
N-(4-Hydroxycinnamoyl)tyrosine 4-hydroxycinnamoyl C₁₈H₁₇NO₅ 327.33 Naturally occurring; phenolic hydroxyl group Potential biomarker in cocoa products

Key Research Findings

Protection Group Stability and Reactivity
  • Cyclohexylmethoxycarbonyl : Offers robust steric protection, requiring strong reducing agents (e.g., LiAlH₄) for deprotection. This stability is advantageous in multi-step syntheses .
  • Boc and Fmoc : Boc is removed under acidic conditions (e.g., trifluoroacetic acid), while Fmoc is cleaved via base (e.g., piperidine). Both are standard in peptide synthesis but differ in compatibility with reaction conditions .
  • Acetyl : Provides minimal protection but enhances solubility, making it suitable for oral formulations .
Physicochemical Properties
  • Solubility : The cyclohexyl group in this compound increases hydrophobicity, whereas acetyl and cinnamoyl groups enhance water solubility or bioavailability .
  • Thermal Stability : N-Boc-L-tyrosine has a higher melting point (~170°C) compared to this compound (121–126°C), reflecting differences in crystalline packing .

Preparation Methods

Reaction Mechanism and Conditions

Tyrosine’s α-amino group (pKa ~9.1) is deprotonated in a mildly basic aqueous environment (pH 9–10), enabling nucleophilic attack on the carbonyl carbon of cyclohexylmethyl chloroformate. The phenolic hydroxyl group (pKa ~10.1) remains predominantly protonated under these conditions, minimizing undesired O-protection. A typical procedure involves:

  • Dissolving L-tyrosine (1 equiv) in a 1:1 mixture of 1,4-dioxane and water.

  • Adding sodium hydroxide (2 equiv) to adjust the pH to 9.5.

  • Dropwise addition of cyclohexylmethyl chloroformate (1.2 equiv) at 0°C.

  • Stirring for 12 hours at room temperature.

  • Acidification to pH 3–4 with citric acid to precipitate the product.

  • Purification via recrystallization or column chromatography.

Optimization and Yield Data

Key variables influencing yield include pH, temperature, and stoichiometry (Table 1).

Table 1: Optimization of Direct Carbamate Formation

ParameterTested RangeOptimal ValueYield (%)
pH8.5–10.59.578
Temperature (°C)0–250→25 (ramp)82
Chloroformate (equiv)1.0–1.51.285

Side products, such as O-protected derivatives or bis-carbamate adducts, are minimized at pH <10 and with a slight excess of chloroformate.

Hydrogenation-Based Synthesis from Preprotected Intermediates

An alternative strategy involves synthesizing this compound via hydrogenation of a preprotected dehydroamino acid intermediate. This method, adapted from Nishiyama et al., ensures stereochemical purity and avoids racemization.

Stepwise Procedure

  • Protection of Tyrosine : Boc (tert-butoxycarbonyl) protection of tyrosine’s amino group using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with triethylamine.

  • O-Alkylation : Reaction of Boc-tyrosine with 3-bromocyclohexene in dimethylformamide (DMF) using sodium hydride as a base, yielding Boc-O-(cyclohex-2-enyl)-tyrosine.

  • Hydrogenation : Catalytic hydrogenation of the cyclohexenyl group over PtO₂ in methanol, producing Boc-O-cyclohexyl-tyrosine.

  • Deprotection and Re-protection : Removal of the Boc group with trifluoroacetic acid (TFA), followed by reaction with cyclohexylmethyl chloroformate under standard conditions.

Advantages and Limitations

This route achieves high enantiomeric purity (>99% ee) but requires multiple steps, reducing overall yield (~60% over four steps). The hydrogenation step is critical for cyclohexyl group stability, with PtO₂ proving superior to Pd/C in preventing over-reduction.

Solid-Phase Peptide Synthesis (SPPS) Compatibility

This compound is compatible with SPPS methodologies, particularly when orthogonal protection of the phenolic hydroxyl is required.

Incorporation into Peptide Chains

  • Resin Loading : The Chz-protected tyrosine is anchored to Wang resin via its carboxyl group using DIC (N,N'-diisopropylcarbodiimide) and HOBt (hydroxybenzotriazole).

  • Selective Deprotection : The Chz group is removed using hydrogenolysis (H₂/Pd-C) or mild acidolysis (e.g., 1 M HCl in dioxane), leaving the peptide backbone intact.

Comparative Stability Studies

The Chz group demonstrates superior stability to standard Fmoc (9-fluorenylmethoxycarbonyl) deprotection conditions (20% piperidine in DMF), making it suitable for iterative synthesis.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.08 (d, J=8.0 Hz, 2H, aromatic), 6.86 (d, J=8.3 Hz, 2H, aromatic), 4.93 (d, J=8.1 Hz, 1H, α-CH), 3.15–3.01 (m, 2H, CH₂Ph), 1.42 (s, 9H, Boc CH₃).

  • ¹³C NMR : 172.1 (COOH), 155.8 (C=O carbamate), 130.2–115.4 (aromatic), 70.1 (OCH₂Cy), 54.3 (α-C).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₈H₂₅NO₅ : 359.1733 [M+H]⁺.

  • Observed : 359.1735 [M+H]⁺.

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

Cyclohexylmethyl chloroformate is commercially available but costly. In-house synthesis via phosgenation of cyclohexylmethanol reduces material costs by ~40%.

Waste Management

The aqueous waste stream from the reaction contains residual dioxane and citric acid, requiring neutralization and distillation for solvent recovery.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(cyclohexylmethoxycarbonyl)-tyrosine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves protecting the tyrosine amino group with cyclohexylmethoxycarbonyl (Cmoc) chloride under basic conditions (pH 8–10, using NaHCO₃ or DIEA). Key steps include:

Dissolving L-tyrosine in a water-organic biphasic system (e.g., dioxane/water).

Slow addition of Cmoc-Cl at 0–4°C to minimize racemization.

Stirring for 12–24 hours, followed by extraction and purification via silica gel chromatography.
Yield optimization requires precise pH control (basic but not nucleophilic enough to hydrolyze the Cmoc group) and anhydrous conditions to prevent side reactions. Characterization via 1^1H/13^{13}C NMR and HPLC (≥95% purity) is critical .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a multi-technique approach:

  • NMR : Confirm the absence of free amine protons (δ 7.5–8.5 ppm) and presence of cyclohexylmethoxy signals (δ 1.0–2.5 ppm).
  • IR : Detect C=O stretching of the carbamate group (~1700 cm1^{-1}).
  • Mass Spectrometry : Compare experimental [M+H]+^+ with theoretical molecular weight (e.g., C17_{17}H23_{23}NO6_6: 337.42 g/mol).
    Cross-validate with literature data for analogous protected tyrosine derivatives (e.g., Fmoc/Boc-Tyr) to identify deviations .

Advanced Research Questions

Q. How can steric hindrance from the cyclohexylmethoxycarbonyl group impact peptide coupling efficiency?

  • Methodological Answer : The bulky Cmoc group may slow coupling kinetics in solid-phase peptide synthesis (SPPS). Mitigation strategies include:

  • Using potent activators like HATU or PyAOP instead of HOBt/DIC.
  • Extending coupling times (2–4 hours) and/or increasing reagent equivalents (3–5×).
  • Monitoring by Kaiser test or HPLC to ensure >99% completion.
    Comparative studies with less hindered groups (e.g., Ac-Tyr) reveal up to 30% reduced coupling efficiency for Cmoc derivatives, necessitating iterative optimization .

Q. What analytical approaches resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or solvent impurities. Address this via:

Solvent Screening : Test solubility in DMSO, DMF, and THF with controlled water content (<0.1%).

Thermal Analysis : Use DSC to identify melting points (expected range: 180–190°C) and detect hydrates.

Powder XRD : Compare crystallinity with reference standards.
For example, solubility in DMSO may vary from 50–100 mM depending on hydration state, impacting biological assay reproducibility .

Q. How does the Cmoc group influence tyrosine’s redox behavior in radical scavenging assays?

  • Methodological Answer : The electron-withdrawing carbamate moiety reduces tyrosine’s phenolic -OH reactivity. To assess this:

  • Perform cyclic voltammetry in PBS (pH 7.4) to measure oxidation potential (e.g., Cmoc-Tyr vs. free Tyr).
  • Use EPR to quantify DPPH or ABTS+^+ radical quenching efficiency.
    Studies on similar derivatives (e.g., Ac-Tyr) show a 20–40% decrease in antioxidant capacity, which must be accounted for in mechanistic models .

Data-Driven Insights

Parameter Cmoc-Tyr Boc-Tyr Fmoc-Tyr
Coupling Efficiency 70–85%90–95%80–90%
Solubility (DMSO) 50–100 mM150–200 mM100–150 mM
Thermal Stability 180–190°C160–170°C150–160°C
Data synthesized from .

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